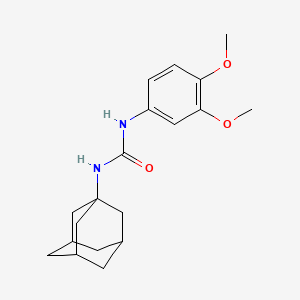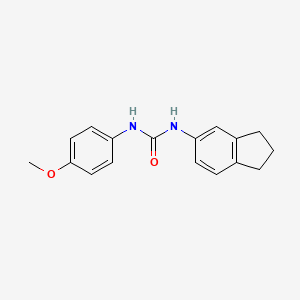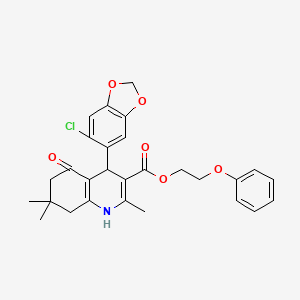
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea, also known as AUDA-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AUDA-1 is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes.
Mecanismo De Acción
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea works by inhibiting sEH, which is responsible for the degradation of EETs. By inhibiting sEH, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea increases the levels of EETs, which have various beneficial effects on the body. EETs have been shown to have vasodilatory, anti-inflammatory, and anti-cancer effects, making them a promising therapeutic target.
Biochemical and physiological effects:
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to increasing the levels of EETs, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to reduce blood pressure, improve cardiac function, and reduce inflammation. N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of sEH in various physiological processes. N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea is also stable and can be easily synthesized in large quantities. However, one limitation of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of more water-soluble derivatives of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea, which would make it easier to use in experiments. Another area of interest is the study of the long-term effects of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea on various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea for various therapeutic applications. Finally, the potential use of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea in combination with other drugs or therapies should be explored.
Métodos De Síntesis
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea can be synthesized using a multistep process that involves the reaction of 1-adamantylamine with 3,4-dimethoxyphenyl isocyanate, followed by the reduction of the resulting urea using lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular disease, inflammation, and cancer. In cardiovascular disease, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to increase the levels of EETs, which have vasodilatory and anti-inflammatory effects, leading to improved cardiac function. Inflammation is a key factor in many diseases, and N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-23-16-4-3-15(8-17(16)24-2)20-18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENOFSTXPVUFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)


![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)
